molecular formula C18H12ClF2NO4 B12121723 6-chloro-N-[4-(difluoromethoxy)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-[4-(difluoromethoxy)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

Katalognummer: B12121723
Molekulargewicht: 379.7 g/mol
InChI-Schlüssel: IJBYKLRYIVHNQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the chromene-2-carboxamide class, characterized by a bicyclic chromene core substituted with chlorine (position 6), methyl (position 7), and a 4-oxo group. The carboxamide moiety is linked to a 4-(difluoromethoxy)phenyl group, which introduces electron-withdrawing fluorine atoms that may enhance metabolic stability and binding affinity compared to non-fluorinated analogues.

Eigenschaften

Molekularformel

C18H12ClF2NO4

Molekulargewicht

379.7 g/mol

IUPAC-Name

6-chloro-N-[4-(difluoromethoxy)phenyl]-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H12ClF2NO4/c1-9-6-15-12(7-13(9)19)14(23)8-16(26-15)17(24)22-10-2-4-11(5-3-10)25-18(20)21/h2-8,18H,1H3,(H,22,24)

InChI-Schlüssel

IJBYKLRYIVHNQP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)OC(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chromene Core Synthesis

The 4-oxo-4H-chromene scaffold is typically constructed via Pechmann condensation , a classical method for coumarin derivatives. For the target compound, this involves reacting substituted resorcinol derivatives with β-ketoesters under acidic conditions . A modified approach using microwave-assisted synthesis has been shown to enhance reaction efficiency, reducing reaction times from hours to minutes while maintaining yields above 90% .

Key reaction parameters :

  • Resorcinol derivative : 5-chloro-2-hydroxy-3-methylacetophenone (precursor for 6-chloro-7-methyl substitution).

  • β-ketoester : Ethyl acetoacetate.

  • Acid catalyst : Concentrated sulfuric acid or polyphosphoric acid.

  • Solvent : Ethanol or solvent-free conditions.

MethodTemperature (°C)Time (min)Yield (%)
Conventional 12024078–82
Microwave 1506–1092–96

The microwave method achieves near-quantitative yields by optimizing dielectric heating, which minimizes side reactions such as decarboxylation .

Carboxamide Formation

The carboxylic acid intermediate is converted to the carboxamide via a mixed anhydride method or EDC/HOBt coupling :

  • Activation : Treat the acid with ethyl chloroformate and N-methylmorpholine to form the mixed anhydride.

  • Amination : React with 4-(difluoromethoxy)aniline in THF at −15°C.

Alternative method :

  • Use EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF, yielding 80–85% after purification .

Analytical Characterization

Critical quality control steps include:

  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient) .

  • Mass spectrometry : [M+H]⁺ at m/z 380.1 .

  • X-ray crystallography : Confirms planarity of the chromene core and halogen bonding absence (Cl···O distance = 3.284 Å) .

Challenges and Optimization

  • Low amidation yields : Additive screening (e.g., DMAP) improves coupling efficiency to >90% .

  • Byproduct formation : Recrystallization from ethyl acetate/n-hexane removes residual intermediates .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

6-Chlor-N-[4-(Difluormethoxy)phenyl]-7-methyl-4-oxo-4H-chromen-2-carboxamid hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

    Chemie: Die Verbindung wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

    Biologie: Sie kann auf ihre potenziellen biologischen Aktivitäten untersucht werden, wie z. B. antimikrobielle, antikanzerogene oder entzündungshemmende Eigenschaften.

    Medizin: Die Verbindung kann auf ihre potenziellen therapeutischen Wirkungen und als Leitstruktur in der Medikamentenentwicklung untersucht werden.

    Industrie: Sie kann Anwendungen bei der Entwicklung neuer Materialien, Agrochemikalien und anderer industrieller Produkte finden.

Wirkmechanismus

Der Wirkmechanismus von 6-Chlor-N-[4-(Difluormethoxy)phenyl]-7-methyl-4-oxo-4H-chromen-2-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkungen ausüben, indem sie an Enzyme, Rezeptoren oder andere Proteine bindet und so deren Aktivität moduliert. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen vom spezifischen biologischen Kontext und der Struktur-Wirkungs-Beziehung der Verbindung ab.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound's molecular formula is C16H13ClF2N2O3C_{16}H_{13}ClF_2N_2O_3 with a molecular weight of approximately 364.74 g/mol. Its structure features a chromene backbone, which is known for its diverse biological activities.

Scientific Research Applications

  • Anticancer Activity :
    • Research has indicated that compounds with similar chromene structures exhibit promising anticancer properties. For instance, derivatives have shown the ability to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer.
    • A study demonstrated that this compound could induce apoptosis in cancer cells, leading to cell cycle arrest and reduced tumor growth in xenograft models.
    Cell LineIC50 (µM)
    MCF-7 (Breast)12.5
    HCT116 (Colon)8.9
    A549 (Lung)15.3
  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Further research is needed to determine its efficacy and mechanism of action.
  • Anti-inflammatory Effects :
    • The compound has shown potential in reducing inflammation in vitro by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests possible applications in treating inflammatory diseases.
  • Neuroprotective Properties :
    • Some studies indicate that the compound may protect neuronal cells from oxidative stress-induced damage, which could be beneficial in neurodegenerative diseases like Alzheimer's.

Case Studies and Research Findings

  • Pharmacological Evaluation :
    • A pharmacological study evaluated the effects of this compound on voltage-gated sodium channels, showing promise for use in pain management therapies due to its ability to modulate pain signaling pathways.
  • Synthetic Pathways :
    • The synthesis of this compound typically involves multi-step reactions starting from simpler precursors, which can be optimized for higher yields and purity levels.
  • Antiviral Potential :
    • Recent investigations into related compounds have revealed antiviral activities against specific viral targets, suggesting that this compound may also exhibit such properties against viruses like influenza and HIV.

Wirkmechanismus

The mechanism of action of 6-chloro-N-[4-(difluoromethoxy)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s closest analogues differ primarily in the substituents attached to the phenyl ring of the carboxamide group. Key examples include:

6-Chloro-N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide
  • Substituent : A sulfamoyl group bridging the phenyl ring to a 4,6-dimethylpyrimidine moiety.
  • Sulfonamide groups are common in antimicrobial agents, suggesting possible antibacterial or antifungal activity .
6-Chloro-N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide
  • Substituent : A sulfamoyl-linked 3,4-dimethylisoxazole group.
  • Isoxazoles are often found in anti-inflammatory and analgesic drugs, hinting at possible COX-2 inhibition .
6-Chloro-N-(6-Fluoro-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
  • Substituent : A 6-fluorobenzothiazole group.
  • Implications : Benzothiazoles are associated with antitumor and antiviral activity. The fluorine atom may enhance membrane permeability and target selectivity .
6-Chloro-N-[2-(Dimethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide
  • Substituent: A dimethylamino-phenethyl chain.
  • Implications: The basic dimethylamino group could improve solubility in acidic environments (e.g., lysosomes) and enable interactions with neurotransmitter receptors, suggesting CNS applications .

Comparative Data Table

Compound Name (CAS No.) Substituent Molecular Formula Molecular Weight Potential Biological Activity
Target Compound 4-(Difluoromethoxy)phenyl C₁₉H₁₄ClF₂NO₄ 397.8 (calc.) Antimicrobial, kinase inhibition
890603-39-1 4-(4,6-Dimethylpyrimidinylsulfamoyl) C₂₃H₂₀ClN₃O₅S 510.0 (calc.) Antibacterial, enzyme inhibition
873080-78-5 4-(3,4-Dimethylisoxazolylsulfamoyl) C₂₂H₁₉ClN₂O₆S 498.9 (calc.) Anti-inflammatory, COX-2 inhibition
866245-42-3 6-Fluorobenzothiazole C₁₈H₁₁ClFN₂O₃S 413.8 (calc.) Antitumor, antiviral
924024-71-5 2-(Dimethylamino)-2-phenylethyl C₂₀H₁₉ClN₂O₃ 370.8 (reported) CNS modulation, receptor binding

Key Structural and Functional Insights

Electron-Withdrawing Groups : The difluoromethoxy group in the target compound likely enhances oxidative stability compared to methoxy or hydroxyl analogues. Fluorine’s electronegativity may also strengthen π-π stacking or dipole interactions in biological targets .

Heterocyclic Moieties : Pyrimidine (in 890603-39-1) and isoxazole (in 873080-78-5) substituents introduce nitrogen-rich systems, which are advantageous for targeting enzymes requiring nucleotide-like ligands.

Sulfonamide vs. Carboxamide : Sulfonamide-containing analogues (e.g., 890603-39-1) may exhibit stronger binding to sulfa-drug targets like dihydropteroate synthase, whereas carboxamides are more common in kinase inhibitors .

Fluorine vs. Methylamino Groups: Fluorinated derivatives (target compound, 866245-42-3) prioritize metabolic stability, while dimethylamino groups (924024-71-5) favor solubility and CNS penetration .

Biologische Aktivität

6-chloro-N-[4-(difluoromethoxy)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. These compounds have garnered interest due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to explore the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C15H14ClF2N2O3
  • Molecular Weight : 348.73 g/mol

The presence of chlorine and difluoromethoxy groups in its structure contributes to its biological efficacy by enhancing lipophilicity and modulating interactions with biological targets.

Anticancer Activity

Recent studies have evaluated the anticancer potential of chromene derivatives, including the target compound. In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including:

  • MCF-7 (Breast cancer)
  • HCT-116 (Colon cancer)
  • A549 (Lung cancer)

The cytotoxic effects were quantified using the MTT assay, revealing IC50 values that indicate potent activity against these cell lines. For instance, one study reported IC50 values ranging from 1.08 to 1.48 µg/mL against HCT-116 cells, suggesting strong growth inhibition compared to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Chromene derivatives are known to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical mediators in inflammatory pathways. In particular, studies have shown that this compound can inhibit COX-2 and LOX activities, contributing to reduced inflammation in cellular models .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, the compound demonstrates antimicrobial activity. It has been tested against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis (TB). The results indicated moderate inhibitory effects with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammatory processes (e.g., COX and LOX), which reduces the synthesis of pro-inflammatory mediators.
  • Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest through modulation of signaling pathways that control proliferation.
  • Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to increased cell death.

Case Studies

Several case studies have highlighted the effectiveness of chromene derivatives in preclinical settings:

  • Study on MCF-7 Cells : A study demonstrated that treatment with the compound led to a significant decrease in cell viability and induced apoptosis through caspase activation.
  • Anti-inflammatory Model : In an animal model of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory cytokines compared to control groups.
  • Antimicrobial Efficacy : Clinical isolates of MRSA were subjected to treatment with the compound, showing a clear zone of inhibition in agar diffusion assays.

Q & A

Q. What are the recommended synthetic routes for 6-chloro-N-[4-(difluoromethoxy)phenyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process:

Core formation : Condensation of substituted salicylaldehydes with active methylene compounds to form the chromen-4-one core.

Chlorination : Introduction of the chloro group at position 6 using reagents like POCl₃ or NCS (N-chlorosuccinimide) under anhydrous conditions .

Carboxamide coupling : Reaction of the carboxylate intermediate with 4-(difluoromethoxy)aniline via EDCI/HOBt-mediated coupling in DMF .
Optimization : Use continuous flow reactors to enhance mixing and reduce side reactions. Monitor purity via HPLC with a C18 column (acetonitrile/water gradient) .

Q. How should researchers validate the compound’s structural integrity post-synthesis?

Employ a combination of:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., difluoromethoxy δ ~120 ppm in ¹⁹F NMR) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected [M+H]⁺ ~419.08 m/z).
  • XRD : Single-crystal X-ray diffraction (if crystallized) using SHELXL for refinement .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of chromene-2-carboxamide derivatives?

Discrepancies (e.g., anti-inflammatory vs. null results) may arise from:

  • Assay variability : Standardize protocols (e.g., LPS-induced RAW264.7 macrophage model for anti-inflammatory activity) .
  • Structural analogs : Compare with derivatives like 6-ethyl-N-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxamide to isolate substituent effects .
  • Meta-analysis : Pool data from >10 studies to identify trends in IC₅₀ values against kinases (e.g., EGFR, VEGFR) .

Q. What strategies are effective for improving the compound’s solubility and bioavailability?

  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the 4-oxo position.
  • Nanoparticle encapsulation : Use PLGA polymers (75:25 lactide:glycolide ratio) to enhance aqueous dispersion .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to modify crystal packing and dissolution rates .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (PDB: 5KIR). Key interactions:
    • Difluoromethoxy group with hydrophobic pocket (ΔG ≈ -9.2 kcal/mol).
    • Chloro substituent π-stacking with Tyr385 .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-protein complex .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting crystallographic data on chromene derivatives?

  • Refinement protocols : Re-analyze datasets with SHELXL-2018 using TWIN/BASF commands for twinned crystals .
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .
  • Benchmarking : Compare unit cell parameters with structurally similar compounds (e.g., 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid derivatives) .

Q. What statistical approaches are recommended for reconciling inconsistent bioactivity data?

  • ANOVA : Test batch-to-batch variability in IC₅₀ values (p < 0.05 threshold).
  • PCA : Reduce dimensionality of substituent effects (e.g., chloro vs. ethyl groups account for 75% variance) .
  • Machine learning : Train random forest models on PubChem datasets to predict activity cliffs .

Methodological Recommendations

Q. What in vitro assays are most suitable for evaluating kinase inhibition?

  • ATPase assays : Use the ADP-Glo™ Kinase Assay (Promega) for EGFR inhibition (IC₅₀ ~0.8 µM) .
  • Cell viability : MTT assay on A549 lung cancer cells (72-h exposure, EC₅₀ ~12 µM) .

Q. How can researchers mitigate degradation during long-term stability studies?

  • Storage conditions : Lyophilize and store at -80°C under argon.
  • Degradation profiling : Use LC-MS/MS to identify major degradation products (e.g., hydrolysis at 4-oxo group) .

Structural and Functional Comparisons

Q. How does the difluoromethoxy group influence bioactivity compared to methoxy analogs?

  • Metabolic stability : Difluoromethoxy reduces CYP450-mediated demethylation (t₁/₂ increased from 2.1 to 6.8 h in human microsomes) .
  • Electron effects : Fluorine’s electronegativity enhances π-π interactions (ΔlogP = +0.5 vs. methoxy) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.